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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzotrifluoride

Cat. No.: B1271566

Technical Guide: 4-bromo-1-iodo-2-
(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data
and experimental protocols for 4-bromo-1-iodo-2-(trifluoromethyl)benzene, a key building block
in synthetic organic chemistry.

Chemical Identity and Physical Properties

4-bromo-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the
chemical formula C7HsBrFsl.[1] Its structure features a benzene ring substituted with a bromine
atom, an iodine atom, and a trifluoromethyl group. This unique combination of substituents
makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in
the fields of medicinal chemistry and materials science.
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Property Value Source

4-bromo-1-iodo-2-
IUPAC Name _ [1]
(trifluoromethyl)benzene

CAS Number 364-12-5 [1]
Molecular Formula C7HsBrFsl [1]
Molecular Weight 350.90 g/mol [1]
Monoisotopic Mass 349.84149 Da [1]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity
assessment of 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The following sections would
typically present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data.

Note: As of the last update, specific, experimentally verified spectra for 4-bromo-1-iodo-2-
(trifluoromethyl)benzene are not readily available in the public domain. The data presented in
the following tables for related compounds can be used as a reference for expected spectral
features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
bromo-1-iodo-2-(trifluoromethyl)benzene, *H, 13C, and °F NMR spectra would provide key
information about the arrangement of atoms.

1H NMR (Proton NMR): The *H NMR spectrum is expected to show signals corresponding to
the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the
electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will display signals for the seven carbon
atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a
characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the
aromatic carbons will be influenced by the attached halogens and the trifluoromethyl group.
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19F NMR (Fluorine-19 NMR): The *°F NMR spectrum is expected to show a singlet for the three
equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key
identifier for compounds containing the -CFs group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 4-bromo-1-iodo-2-(trifluoromethyl)benzene is expected to show
characteristic absorption bands for C-H, C-C, C-Br, C-I, and C-F bonds.

Wavenumber Range (cm~*) Bond Vibration
3100-3000 Aromatic C-H stretching
1600-1450 Aromatic C=C stretching
1350-1150 C-F stretching (strong)
1100-1000 C-Br stretching

~500 C-l stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, the mass spectrum would show
a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the
molecular ion peak will be characteristic of a compound containing one bromine atom and one
iodine atom.

Experimental Protocols

A reliable synthesis protocol is essential for obtaining high-purity 4-bromo-1-iodo-2-
(trifluoromethyl)benzene. While a specific, detailed protocol for this exact isomer is not readily
available, a general approach based on the synthesis of related compounds, such as 2-bromo-
5-iodobenzotrifluoride, can be adapted.[2]
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Synthesis of a Related Compound: 2-bromo-5-
iodobenzotrifluoride

This procedure outlines the synthesis of an isomer and can be used as a template for the
synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene, likely starting from the corresponding
aniline precursor.

Starting Material: 4-bromo-3-(trifluoromethyl)aniline[2]

Reaction Scheme (lllustrative for Isomer):

1. H2SOs4, H20, -10°C KI (aq), Cu powder

2. NaNOz2 (aq) »| Diazonium Salt RT to reflux >

4-bromo-3-(trifluoromethyl)aniline 2-bromo-5-iodobenzotrifluoride

Click to download full resolution via product page
Caption: lllustrative synthesis of a related isomer.
Procedure:

 Dissolve 4-bromo-3-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and
water.[2]

e Cool the mixture to -10 °C under vigorous stirring to precipitate the aniline bisulfate.[2]

e Slowly add an aqueous solution of sodium nitrite dropwise to the slurry to form the diazonium
salt.[2]

¢ To the diazonium salt solution, add an aqueous solution of potassium iodide and a catalytic
amount of copper powder.[2]

o Allow the reaction mixture to warm to room temperature and then heat to reflux.[2]
 After the reaction is complete, cool the mixture to room temperature and dilute with water.

o Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[2]
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e Wash the combined organic phases sequentially with saturated sodium thiosulfate solution
and brine.[2]

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.[2]

 Purify the crude product by column chromatography.[2]

Characterization Workflow

A typical workflow for the characterization of the synthesized 4-bromo-1-iodo-2-
(trifluoromethyl)benzene is outlined below.

Synthesis & Purification

Crude Product

olumn Chromatography

Purified Product

Spectroscapic Analysis

NMR (tH, 13C, 1°F) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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